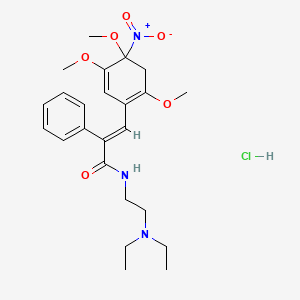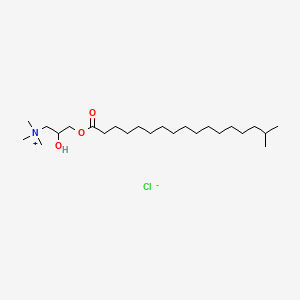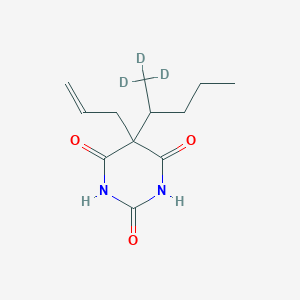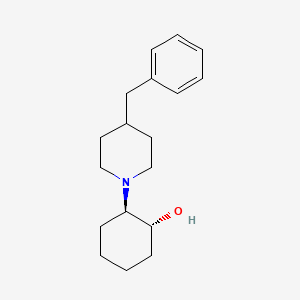
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,3-dimethyl-1-naphthalenesulfonate: is an organic compound with the molecular formula C12H11NaO3S. It is a derivative of naphthalene, where two methyl groups are attached to the second and third positions of the naphthalene ring, and a sulfonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Sodium 2,3-dimethyl-1-naphthalenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of other naphthalene derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study the interactions of sulfonate groups with biological molecules. It can also be used in the development of sulfonate-based drugs and as a model compound in biochemical studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-containing pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used as a surfactant, dispersant, and emulsifying agent. It is also employed in the formulation of detergents, cleaning agents, and other specialty chemicals.
作用机制
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, enzymes, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied.
相似化合物的比较
Sodium 1-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the first position of the naphthalene ring.
Sodium 2-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the second position of the naphthalene ring.
Sodium 2,3-diisopropylnaphthalene-1-sulfonate: Similar structure but with isopropyl groups instead of methyl groups.
Uniqueness: Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups at the second and third positions of the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective.
属性
CAS 编号 |
121234-91-1 |
|---|---|
分子式 |
C12H11NaO3S |
分子量 |
258.27 g/mol |
IUPAC 名称 |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI 键 |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)





![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)



